1'-Acetyl-2,4'-bipiperidine hydrochloride

Medicinal Chemistry Synthetic Intermediates Physicochemical Properties

Bottleneck: Accessing a regiochemically defined, orthogonally protected bipiperidine scaffold. 1'-Acetyl-2,4'-bipiperidine hydrochloride (CAS 2108757-46-4) resolves this: • Orthogonal N-acetyl - enables selective functionalization at the free piperidine nitrogen. • Ambient-stable HCl salt - eliminates cold-chain logistics; compatible with automated synthesis. • ≥95% purity solid - ready for CCR3 antagonist & GPCR ligand library synthesis.

Molecular Formula C12H23ClN2O
Molecular Weight 246.78 g/mol
CAS No. 2108757-46-4
Cat. No. B1413392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Acetyl-2,4'-bipiperidine hydrochloride
CAS2108757-46-4
Molecular FormulaC12H23ClN2O
Molecular Weight246.78 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C2CCCCN2.Cl
InChIInChI=1S/C12H22N2O.ClH/c1-10(15)14-8-5-11(6-9-14)12-4-2-3-7-13-12;/h11-13H,2-9H2,1H3;1H
InChIKeyFMSHKHKDZCPEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Acetyl-2,4'-bipiperidine HCl – Overview & Procurement


1'-Acetyl-2,4'-bipiperidine hydrochloride (CAS 2108757-46-4) is a synthetic piperidine derivative featuring a bipiperidine core with an N-acetyl substituent on one piperidine ring, formulated as a hydrochloride salt (C12H23ClN2O, MW 246.78 g/mol) [1]. The compound presents as a solid with a minimum commercial purity specification of 95–98% . The bipiperidine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of CCR3 antagonists, tyrosinase inhibitors, and other bioactive molecules [2][3]. The acetyl group and hydrochloride salt form confer distinct physicochemical properties compared to the unsubstituted bipiperidine core, influencing solubility, stability, and synthetic tractability.

Why 1'-Acetyl-2,4'-bipiperidine HCl Cannot Be Substituted


The 2,4'-regiochemistry, N-acetyl substitution, and hydrochloride salt form of this compound create a unique combination of physicochemical and functional properties that are not replicated by generic bipiperidine analogs. Unsubstituted 1,4'-bipiperidine (MW 168.28) lacks the steric and electronic effects of the acetyl group, resulting in different reactivity profiles in acylation, alkylation, and reductive amination reactions . The acetyl moiety serves as both a protecting group and a synthetic handle; its removal or modification under specific conditions enables divergent synthetic pathways inaccessible to non-acetylated scaffolds [1]. Furthermore, the hydrochloride salt enhances aqueous solubility and improves long-term storage stability compared to the free base, reducing handling complexity in multi-step syntheses . Simple substitution with a non-acetylated bipiperidine or an alternative N-substituted derivative would alter key physicochemical parameters (e.g., logP, pKa, hydrogen bonding capacity), potentially compromising reaction yields, product purity, or biological activity in downstream applications.

1'-Acetyl-2,4'-bipiperidine HCl vs. Analogs: Evidence


Molecular Weight vs. 1,4'-Bipiperidine

The hydrochloride salt of 1'-acetyl-2,4'-bipiperidine exhibits a molecular weight of 246.78 g/mol (C12H23ClN2O) , representing a 46.7% increase compared to the unsubstituted 1,4'-bipiperidine core (168.28 g/mol, C10H20N2) . This substantial mass difference reflects the presence of the acetyl group (+42.04 Da) and hydrochloride salt (+36.46 Da), which directly influence the compound's solubility, chromatographic retention, and mass spectrometric detection.

Medicinal Chemistry Synthetic Intermediates Physicochemical Properties

Purity Benchmark vs. 1,4'-Bipiperidine

Commercially available 1'-acetyl-2,4'-bipiperidine hydrochloride is supplied with a minimum purity specification of 98% (Leyan) or 95% (AKSci) . The commonly used comparator 1,4'-bipiperidine is offered at 97% purity (Sigma-Aldrich) . The 98% grade of the target compound provides a marginally higher purity baseline, which may reduce the need for additional purification steps in sensitive applications.

Chemical Procurement Quality Control Synthetic Reliability

Storage Stability vs. 1,4'-Bipiperidine

The hydrochloride salt form of 1'-acetyl-2,4'-bipiperidine is recommended for long-term storage simply 'in a cool, dry place' . In contrast, unsubstituted 1,4'-bipiperidine (free base) requires storage at −20°C to maintain stability . This differential storage requirement indicates superior ambient stability for the hydrochloride salt, reducing reliance on freezer space and simplifying inventory management.

Compound Management Storage Stability Inventory Logistics

Chemoselectivity: Acetyl vs. Free Amine

The N-acetyl group in 1'-acetyl-2,4'-bipiperidine serves as a masked secondary amine that can be selectively deprotected under mild basic or reductive conditions (e.g., LiAlH4, NaOH/EtOH), while the remaining piperidine nitrogen remains available for orthogonal functionalization [1][2]. This contrasts with unsubstituted 1,4'-bipiperidine, where both nitrogens are free and equally nucleophilic, leading to potential mixtures of mono- and di-substituted products unless stringent stoichiometric control is applied.

Synthetic Methodology Protecting Group Strategy Chemoselectivity

CCR3 Antagonism Potential

Substituted bipiperidine amides have been identified as potent CC chemokine receptor 3 (CCR3) antagonists, with optimized derivatives exhibiting nanomolar binding affinity and functional inhibition of eosinophil chemotaxis [1]. While 1'-acetyl-2,4'-bipiperidine itself is not a reported CCR3 antagonist, its 2,4'-regiochemistry and N-acetyl substitution align with structural motifs present in the bipiperidine amide pharmacophore. In contrast, the unsubstituted 1,4'-bipiperidine scaffold lacks the necessary substitution pattern to engage the CCR3 binding site, as demonstrated by structure-activity relationship (SAR) studies showing that N-acyl substitution is critical for activity [1].

CCR3 Antagonists GPCR Drug Discovery Structure-Activity Relationship

Tyrosinase Inhibition Potential

Bipiperidine-based compounds have demonstrated potent tyrosinase inhibition, with a lead N-substituted derivative exhibiting an IC50 of 1.72 µM [1]. The N-substituent pattern (e.g., 4'-methylbenzyl) was found to be critical for activity, underscoring the importance of functionalized bipiperidine scaffolds as starting points for inhibitor design. The N-acetyl group in 1'-acetyl-2,4'-bipiperidine provides a versatile handle for further diversification to optimize tyrosinase inhibition, whereas the unsubstituted 1,4'-bipiperidine core alone shows negligible inhibitory activity [1].

Tyrosinase Inhibition Melanogenesis Enzyme Inhibitors

1'-Acetyl-2,4'-bipiperidine HCl: Application Scenarios


Orthogonal Protection for Unsymmetrical Bipiperidines

The N-acetyl group acts as a latent secondary amine, allowing chemists to perform selective functionalization on the remaining free piperidine nitrogen. This orthogonal protection strategy is particularly valuable for constructing complex bipiperidine-containing molecules (e.g., CCR3 antagonists, GPCR ligands) where precise control over substitution patterns is required [1]. The hydrochloride salt form further facilitates handling and dissolution in common organic solvents .

SAR Building Block for CCR3 and Tyrosinase

Given the established SAR of bipiperidine amides as CCR3 antagonists and N-substituted bipiperidines as tyrosinase inhibitors, this compound serves as an ideal starting scaffold for parallel synthesis libraries. The acetyl group can be hydrolyzed or reduced to unveil the free amine for subsequent diversification, enabling rapid exploration of N-substituent space to optimize potency and selectivity [2][3].

Ambient-Stable Intermediate for High-Throughput Chemistry

The ambient storage stability of the hydrochloride salt eliminates the need for freezer storage, reducing cold-chain logistics and enabling convenient access for automated synthesis platforms. This practical advantage lowers operational barriers in large-scale medicinal chemistry and process development environments where compound availability and stability are critical .

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